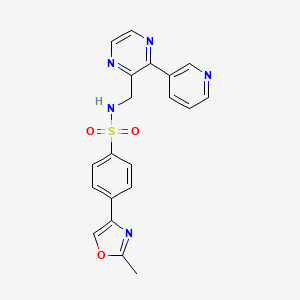
4-(2-methyloxazol-4-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methyloxazol-4-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17N5O3S and its molecular weight is 407.45. The purity is usually 95%.
BenchChem offers high-quality 4-(2-methyloxazol-4-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-methyloxazol-4-yl)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
The compound has been explored as a base structure for synthesizing derivatives with significant antibacterial and antifungal properties. For instance, Hassan (2013) synthesized a series of 2-pyrazoline derivatives bearing benzenesulfonamide moieties, exhibiting promising antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, indicating its potential in combating microbial infections (Hassan, 2013).
Anticancer Applications
The synthesis of new derivatives incorporating the benzenesulfonamide scaffold has been directed towards evaluating their anticancer potential. Gul et al. (2016) synthesized a series of benzenesulfonamides that were tested for their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors, with some derivatives showing interesting cytotoxic activities. This highlights the compound's relevance in developing new anticancer agents (Gul et al., 2016).
Enzyme Inhibition for Therapeutic Applications
The compound's derivatives have been studied for their potential to inhibit various human carbonic anhydrase isoforms, which is crucial for developing treatments for conditions like glaucoma, epilepsy, and certain cancers. Ghorab et al. (2014) synthesized novel benzenesulfonamides incorporating pyrrole and pyrrolopyrimidine moieties, demonstrating potent activity as inhibitors for tumor-associated transmembrane isoforms, suggesting their utility in cancer therapy (Ghorab et al., 2014).
Propriétés
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-14-25-19(13-28-14)15-4-6-17(7-5-15)29(26,27)24-12-18-20(23-10-9-22-18)16-3-2-8-21-11-16/h2-11,13,24H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFWAUMNNXSVTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2354716.png)
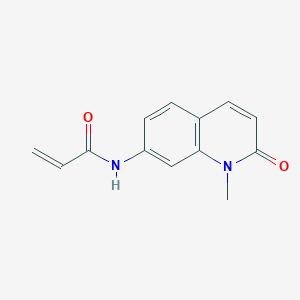
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carbohydrazide](/img/structure/B2354719.png)
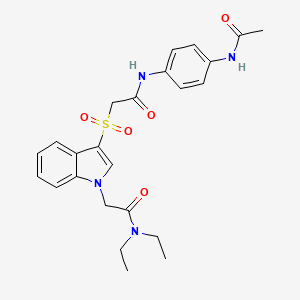
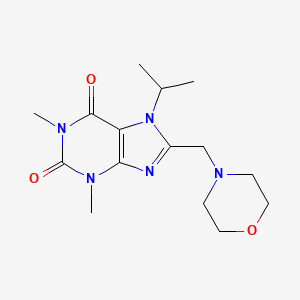
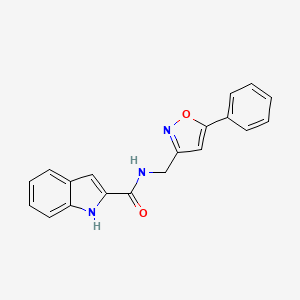
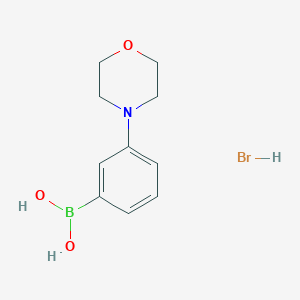
![2-(1H-indol-3-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2354730.png)
![9-Bromo-1'-ethyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2354731.png)
![7-(cyclopropylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2354734.png)
![Ethyl [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2354735.png)
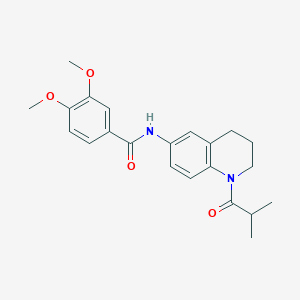
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2354737.png)
![Ethyl 2-[(4-hydroxythieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2354739.png)